(1R,2S)-1-amino-2-ethenyl-N-(1-methylcyclopropyl)sulfonylcyclopropane-1-carboxamide;hydrochloride
Overview
Description
(1R,2S)-1-amino-2-ethenyl-N-(1-methylcyclopropyl)sulfonylcyclopropane-1-carboxamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique cyclopropane ring structure, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-amino-2-ethenyl-N-(1-methylcyclopropyl)sulfonylcyclopropane-1-carboxamide;hydrochloride typically involves multiple steps, including the formation of the cyclopropane ring, introduction of the amino and ethenyl groups, and sulfonylation. Specific reaction conditions such as temperature, pressure, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-amino-2-ethenyl-N-(1-methylcyclopropyl)sulfonylcyclopropane-1-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-1-amino-2-ethenyl-N-(1-methylcyclopropyl)sulfonylcyclopropane-1-carboxamide;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, this compound may be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool for biochemical research.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique structure could be exploited to develop new drugs targeting specific biological pathways.
Industry
In industry, this compound may be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,2S)-1-amino-2-ethenyl-N-(1-methylcyclopropyl)sulfonylcyclopropane-1-carboxamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropane derivatives with amino, ethenyl, and sulfonyl groups. Examples include:
- (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxamide
- (1R,2S)-1-amino-2-ethenyl-N-(1-methylcyclopropyl)sulfonylcyclopropane
Uniqueness
The uniqueness of (1R,2S)-1-amino-2-ethenyl-N-(1-methylcyclopropyl)sulfonylcyclopropane-1-carboxamide;hydrochloride lies in its specific combination of functional groups and stereochemistry. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(1R,2S)-1-amino-2-ethenyl-N-(1-methylcyclopropyl)sulfonylcyclopropane-1-carboxamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S.ClH/c1-3-7-6-10(7,11)8(13)12-16(14,15)9(2)4-5-9;/h3,7H,1,4-6,11H2,2H3,(H,12,13);1H/t7-,10-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSAAVNPRRBVJE-YZUKSGEXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)S(=O)(=O)NC(=O)C2(CC2C=C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC1)S(=O)(=O)NC(=O)[C@]2(C[C@H]2C=C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853269-58-6 | |
Record name | Cyclopropanecarboxamide, 1-amino-2-ethenyl-N-[(1-methylcyclopropyl)sulfonyl]-, hydrochloride (1:1), (1R,2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=853269-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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